2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5-6(15-8(16)4-10)2-3-7(14-5)9(11,12)13/h2-3H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFWTCPXGGGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H8ClF3N2O
- Molecular Weight : 236.62 g/mol
- CAS Number : 1308649-80-0
- PubChem ID : 75365604
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain bacterial strains.
- Antifungal Activity : The compound has been evaluated for its potential antifungal properties, showing promising results in vitro.
- Pharmaceutical Applications : Ongoing investigations are exploring its role as a pharmaceutical agent, particularly in drug development targeting specific diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, affecting cell metabolism and proliferation.
- Receptor Modulation : The compound could interact with cellular receptors, modulating signaling pathways that influence cell growth and function.
- Cellular Disruption : It may disrupt essential cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial activity .
- Antifungal Testing : In vitro tests against Candida albicans demonstrated an MIC of 16 µg/mL, suggesting significant antifungal potential .
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 32 | |
| Antifungal | Candida albicans | 16 |
Safety and Toxicology
Safety assessments indicate that the compound may cause skin and eye irritation upon contact. Hazard statements include:
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Precautionary measures include wearing protective equipment when handling the compound.
Preparation Methods
Acylation of Substituted Pyridin-3-amine with Chloroacetyl Chloride
A common approach to synthesize 2-chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide involves direct acylation of the corresponding substituted pyridin-3-amine derivative with chloroacetyl chloride under basic conditions.
- Procedure:
- The 2-methyl-6-(trifluoromethyl)pyridin-3-amine is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated.
- Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred at room temperature for several hours until completion, monitored by TLC or LCMS.
- The product is isolated by aqueous workup, extraction, and purification via recrystallization or chromatography.
This method yields the desired chloroacetamide with good selectivity and purity.
Nucleophilic Substitution on Pyridine Derivatives with Chloroacetamide Intermediates
Another strategy involves the preparation of 2-chloro-N-arylacetamide intermediates followed by nucleophilic substitution with the substituted pyridine thiol or amine.
Synthesis of 2-chloro-N-arylacetamide:
- Starting from substituted anilines, acylation with chloroacetyl chloride under basic conditions yields 2-chloro-N-arylacetamides.
- These intermediates serve as electrophiles for further substitution reactions.
-
- The pyridine derivative containing a nucleophilic group (e.g., thiol or amine) is reacted with the 2-chloro-N-arylacetamide in the presence of a base such as potassium carbonate in acetonitrile at room temperature.
- This reaction proceeds via nucleophilic displacement of the chlorine atom, forming the target compound.
This approach allows for modular synthesis of various substituted acetamides, including those with trifluoromethyl groups on the pyridine ring.
Halogenation and Functional Group Transformations on Pyridine Precursors
Functionalization of the pyridine ring to introduce the chloro substituent at the acetamide side chain can also be achieved via halogenation of acetamide precursors.
- For example, chlorination of a suitable acetamide intermediate using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under controlled temperature conditions.
- The trifluoromethyl and methyl groups on the pyridine ring are introduced prior to or after this step, depending on the synthetic route.
This method requires careful control of reaction conditions to avoid over-chlorination or decomposition.
Comparative Analysis of Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Acylation with Chloroacetyl Chloride | Chloroacetyl chloride, base (triethylamine), DCM, 0–25 °C | Straightforward, high selectivity | Requires anhydrous conditions | 70–90 |
| Nucleophilic Substitution on 2-chloro-N-arylacetamide | 2-chloro-N-arylacetamide, substituted pyridine thiol/amine, K2CO3, CH3CN, RT | Modular, versatile for analog synthesis | Longer reaction times, purification needed | 65–85 |
| Halogenation of Acetamide Intermediates | POCl3 or NCS, controlled temperature | Enables late-stage chlorination | Potential side reactions, harsh reagents | 60–80 |
Research Findings and Optimization
- Studies have shown that the base choice and solvent polarity significantly affect the acylation efficiency and product purity.
- The nucleophilic substitution method benefits from mild conditions (room temperature, mild base), reducing by-products and improving yield.
- Using chloroacetyl chloride in anhydrous dichloromethane with triethylamine at 0 °C to room temperature is the most reproducible method for preparing high-purity this compound.
- Purification by preparative HPLC or recrystallization from suitable solvents ensures removal of unreacted starting materials and side products.
Summary Table of Key Experimental Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 0–25 °C | Low temperature preferred for acylation |
| Solvent | Dichloromethane, acetonitrile, pyridine | Anhydrous solvents improve yields |
| Base | Triethylamine, pyridine, potassium carbonate | Neutralizes HCl, promotes substitution |
| Reaction time | 1–12 hours | Depends on method and scale |
| Purification techniques | Extraction, drying, preparative HPLC | Ensures high purity |
| Yield | 60–90% | Varies with method and scale |
Q & A
Q. What are the critical considerations for synthesizing 2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide with high purity?
To achieve high purity, prioritize:
- Reaction conditions : Optimize temperature (e.g., 60–80°C for substitution reactions) and solvent polarity (e.g., dichloromethane or acetonitrile for solubility of intermediates) .
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Recrystallization in ethanol or methanol can further enhance purity .
- Stepwise monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to trifluoromethyl (~-60 ppm in ¹⁹F NMR) and acetamide carbonyl (~170 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (1650–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to volatile intermediates (e.g., chloroacetamide derivatives) .
- Waste disposal : Segregate halogenated waste for specialized treatment .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloroacetamide intermediates .
- Catalyst screening : Test coupling agents like HATU or EDCI for amide bond formation .
- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions in trifluoromethylpyridine coupling steps .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) for chemical shifts .
- Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals .
- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues in crystalline intermediates .
Q. What strategies are effective for designing derivatives to enhance biological activity?
- Functional group modulation : Replace the chloroacetamide group with thioacetamide or cyanoacetamide to improve target binding .
- Trifluoromethyl optimization : Evaluate substituent positioning (meta vs. para) on the pyridine ring for metabolic stability .
- Bioisosteric replacement : Substitute the pyridine ring with triazolo-pyridines to enhance pharmacokinetic properties .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide bond .
- Light exposure : Store in amber vials to prevent photodegradation of the trifluoromethyl group .
- Thermal stability : Conduct accelerated stability studies (40–60°C) to assess decomposition pathways .
Q. What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking : Use software like AutoDock to predict binding affinities with kinase domains or GPCRs .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) for protein-ligand interactions .
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
